molecular formula C7H5BrClN3 B11765031 7-bromo-4-chloro-1H-indazol-3-amine

7-bromo-4-chloro-1H-indazol-3-amine

Cat. No.: B11765031
M. Wt: 246.49 g/mol
InChI Key: IQJRJSKDZJKCIW-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-1H-indazol-3-amine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound is particularly notable for its role as an intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor used in the treatment of HIV-1 infections . The structure of this compound consists of a fused indazole ring system with bromine and chlorine substituents, which contribute to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-1H-indazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydrazine and other nucleophiles under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used, although specific conditions depend on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydrazine leads to the formation of 3-aminoindazole derivatives .

Scientific Research Applications

7-Bromo-4-chloro-1H-indazol-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-chloro-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of Lenacapavir further highlights its importance in medicinal chemistry .

Properties

IUPAC Name

7-bromo-4-chloro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c8-3-1-2-4(9)5-6(3)11-12-7(5)10/h1-2H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJRJSKDZJKCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=NN2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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